molecular formula C5H8ClNO3 B1592374 2-Chloropropionylglycine CAS No. 85038-45-5

2-Chloropropionylglycine

Cat. No. B1592374
CAS RN: 85038-45-5
M. Wt: 165.57 g/mol
InChI Key: UBXUBYOEZMEUPZ-UHFFFAOYSA-N
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Description

2-Chloropropionylglycine is a chemical compound with the molecular formula C5H8ClNO3 . It is used for industrial and scientific research purposes .


Synthesis Analysis

The synthesis of 2-Chloropropionylglycine involves mixing glycine and a NaOH aqueous solution, cooling, and respectively dropwise adding alpha-chloropropionyl chloride and the NaOH aqueous solution . The concentration of the NaOH aqueous solution is controlled at 8-25%, and crystals are directly separated out after cooling .


Molecular Structure Analysis

The molecular structure of 2-Chloropropionylglycine is represented by the formula C5H8ClNO3 . The molecular weight of this compound is 165.57 g/mol .

Scientific Research Applications

Improved Synthesis of Tiopronin

Yang Jian-she (2007) described an improved synthesis process for α-Chloropropionylglycine, a key intermediate in the production of tiopronin. The study optimized the entire synthesis process, increasing the total yield significantly, making it more suitable for industrial production due to higher yield and lower costs (Yang Jian-she, 2007).

Synthesis of Cyclopropylglycines

Wessjohann et al. (1992) developed a new general synthesis method for cyclopropylglycines, using alkyl 2-chloro-2-cyclopropylideneacetates as starting materials. This methodology allows for the production of various cyclopropyl-substituted amino acids, including natural products like 2-(1-methylcyclopropyl)glycine (Wessjohann et al., 1992).

Production of (S)-(+)-2-Chlorophenylglycine

Xue et al. (2013) discussed the efficient production of (S)-(+)-2-Chlorophenylglycine, an important intermediate in the synthesis of Clopidogrel, using immobilized penicillin G acylase. This study highlighted the enzyme's strict enantiospecificity and the high productivity in a recirculating packed bed reactor (Xue et al., 2013).

Activation of mGlu5 Receptors

Doherty et al. (1997) synthesized a new phenylglycine derivative, (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), which selectively activates mGlu5a receptors. This agonist also potentiates NMDA-induced depolarizations in rat hippocampal slices, suggesting its potential in studying mGlu5 receptors in the central nervous system (Doherty et al., 1997).

Analyzing Tiopronin and its Metabolites

Beltz et al. (2018) developed an HPLC method for determining tiopronin (2-mercaptopropionylglycine) and its primary metabolite in plasma and ocular tissues. This method is significant for evaluating tiopronin's ocular accumulation, a potential treatment for cataracts (Beltz et al., 2018).

Safety And Hazards

In case of exposure to 2-Chloropropionylglycine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . In case of ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

2-(2-chloropropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-3(6)5(10)7-2-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXUBYOEZMEUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607401
Record name N-(2-Chloropropanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropropionylglycine

CAS RN

85038-45-5
Record name N-(2-Chloropropanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a mixture composed of 80 g (2.0 mol) and 200 ml of water was dissolved with stirring 165 g (2.2 mol) of glycine and the mixture was cooled to 0° C. To the aqueous solution, there were simultaneously added dropwise 254 g (2.0 mol) of β-chloropropionyl chloride and an aqueous solution containing 127.2 g (1.2 mol) of sodium carbonate dissolved in 400 ml of water. After the completion of the reaction, 1 liter of acetonitrile was added to the reaction solution and the mixture was then acidified by adding 200 ml of concentrated hydrochloric acid. 1 liter of acetonitrile was further added to extract and the acetonitrile layer was separated. The acetonitrile solution was concentrated and the crystals thus deposited were collected and recrystallized from ethyl acetate to obtain 235.3 g of N-(β-chloropropanoyl)glycine.
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
254 g
Type
reactant
Reaction Step Two
Quantity
127.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven
Quantity
1 L
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WR Harris, AE Martell - Journal of Coordination Chemistry, 1980 - Taylor & Francis
The decomposition of the cobalt dioxygen complexes of three dipeptides has been investigated by removal of the metal from the final reaction mixtures, followed by gas …
Number of citations: 12 www.tandfonline.com

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